1-[2-(2-Methoxyphenyl)ethyl]-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
CAS No.:
Cat. No.: VC19991079
Molecular Formula: C19H27N3O5S
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27N3O5S |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 1-[2-(2-methoxyphenyl)ethyl]-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C19H27N3O5S/c1-27-17-6-4-3-5-15(17)7-8-21-14-16(13-18(21)23)19(24)20-9-11-22(12-10-20)28(2,25)26/h3-6,16H,7-14H2,1-2H3 |
| Standard InChI Key | YHQBEOKJBVXSEK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1CCN2CC(CC2=O)C(=O)N3CCN(CC3)S(=O)(=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three principal components:
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Pyrrolidin-2-one core: A five-membered lactam ring with a ketone group at position 2, contributing to conformational rigidity and hydrogen-bonding potential.
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2-(2-Methoxyphenyl)ethyl side chain: A lipophilic aromatic group attached to the pyrrolidine nitrogen, enhancing membrane permeability and receptor interactions.
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4-(Methylsulfonyl)piperazine-1-carbonyl substituent: A polar piperazine derivative with a sulfonyl group, likely influencing solubility and target affinity.
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis involves multi-step organic reactions, typically including:
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Pyrrolidinone formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination strategies to construct the lactam ring.
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Piperazine coupling: Introduction of the 4-(methylsulfonyl)piperazine group via carbodiimide-mediated amide bond formation, often using HOBt or EDCI as coupling agents.
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Side-chain incorporation: Alkylation of the pyrrolidine nitrogen with 2-(2-methoxyphenyl)ethyl bromide under basic conditions.
Reaction optimization focuses on controlling temperature (typically 0–60°C), solvent selection (e.g., DMF, THF), and catalytic systems to achieve yields exceeding 70%.
Analytical Validation
Post-synthesis characterization employs:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and ring conformations.
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Mass Spectrometry (MS): High-resolution MS confirms molecular weight (409.5 g/mol) and fragmentation patterns.
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Chromatography: HPLC or GC ensures purity >95%, critical for pharmacological evaluations.
Future Research Directions
Target Identification
High-throughput screening against GPCR libraries and kinase panels is recommended to elucidate primary targets. Molecular docking studies could prioritize candidates like sigma-1 receptors or JAK kinases.
Pharmacokinetic Optimization
Structural modifications, such as replacing the methoxy group with halogens, may improve metabolic stability and blood-brain barrier penetration .
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